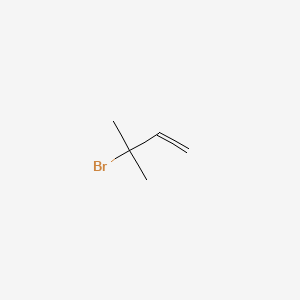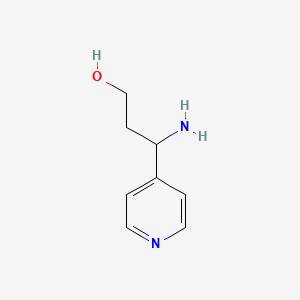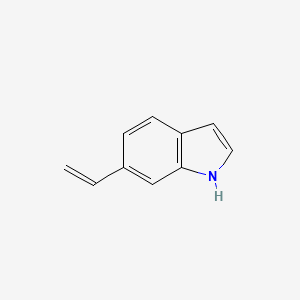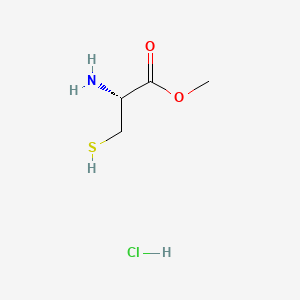
L-CYSTEINE METHYL ESTER HYDROCHLORIDE
Vue d'ensemble
Description
L-Cysteine methyl ester hydrochloride is a derivative of the amino acid L-cysteine. It is commonly used in biochemical research and industrial applications due to its unique properties. The compound is characterized by the presence of a methyl ester group and a hydrochloride salt, which enhance its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Cysteine methyl ester hydrochloride can be synthesized through the esterification of L-cysteine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Dissolution: L-Cysteine is dissolved in methanol.
Acid Addition: Hydrochloric acid is added to the solution to catalyze the esterification reaction.
Heating: The mixture is heated under reflux conditions to facilitate the reaction.
Purification: The product is purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield L-cysteine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: L-Cysteine.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
L-Cysteine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of peptides and other organic compounds.
Biology: Employed in the stabilization of proteins and enzymes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of gold nanoparticles and other nanomaterials.
Mécanisme D'action
The mechanism of action of L-cysteine methyl ester hydrochloride involves its ability to interact with various molecular targets:
Reducing Agent: The thiol group can donate electrons, reducing other molecules.
Stabilizing Agent: The ester group can stabilize proteins and enzymes by forming hydrogen bonds and other interactions.
Binding: The compound can bind to metal ions, facilitating the formation of metal complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteine ethyl ester hydrochloride: Similar structure but with an ethyl ester group.
N-Acetyl-L-cysteine methyl ester: Contains an acetyl group in addition to the methyl ester.
L-Cystine dimethyl ester: Dimeric form with two cysteine units linked by a disulfide bond.
Uniqueness
L-Cysteine methyl ester hydrochloride is unique due to its specific combination of a methyl ester group and a hydrochloride salt, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high solubility and reactivity .
Propriétés
Numéro CAS |
871018-11-0 |
|---|---|
Formule moléculaire |
C4H10ClNO2S |
Poids moléculaire |
171.65 g/mol |
Nom IUPAC |
hydron;methyl (2R)-2-amino-3-sulfanylpropanoate;chloride |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m0./s1 |
Clé InChI |
WHOHXJZQBJXAKL-DFWYDOINSA-N |
SMILES |
COC(=O)C(CS)N.Cl |
SMILES isomérique |
[H+].COC(=O)[C@H](CS)N.[Cl-] |
SMILES canonique |
[H+].COC(=O)C(CS)N.[Cl-] |
Key on ui other cas no. |
18598-63-5 |
Description physique |
White powder; Sulfur-like odour |
Pictogrammes |
Irritant |
Séquence |
C |
Solubilité |
25.7 [ug/mL] (The mean of the results at pH 7.4) Soluble Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


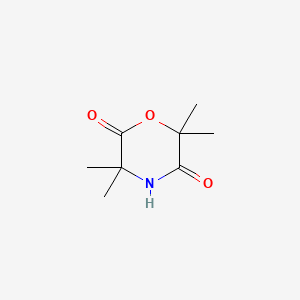
![Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis-](/img/structure/B3057920.png)
![O-[2-(3-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3057923.png)
![Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B3057925.png)
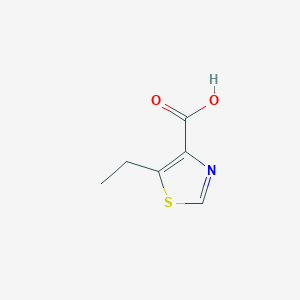
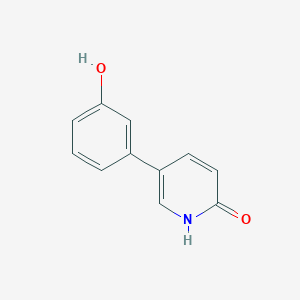
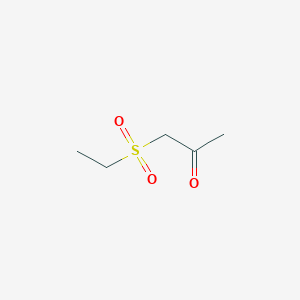


![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3057936.png)

